molecular formula C14H14F3NO B2916685 1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one CAS No. 2108725-11-5

1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one

Cat. No. B2916685
CAS RN: 2108725-11-5
M. Wt: 269.267
InChI Key: UVFQXHVBKKYQHS-UHFFFAOYSA-N
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Description

The compound “1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one” belongs to the class of indole derivatives. Indoles are heterocyclic compounds that contain a five-membered pyrrole ring fused to a six-membered benzene ring . The tert-butyl group is a bulky alkyl substituent, and the trifluoroethan-1-one moiety contains a carbonyl group (C=O) and three fluorine atoms attached to the adjacent carbon .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the bulky tert-butyl group, and the electron-withdrawing trifluoroethan-1-one group. These features could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

As an indole derivative, this compound could potentially undergo reactions at the indole ring, such as electrophilic substitution. The presence of the electron-withdrawing trifluoroethan-1-one group could make the indole ring more susceptible to electrophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the trifluoroethan-1-one group could increase its polarity and influence its solubility .

Scientific Research Applications

Organic Synthesis

1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one: serves as a versatile intermediate in organic synthesis. Its indole core is a crucial scaffold in many natural products and pharmaceuticals. Researchers utilize this compound in the synthesis of complex molecules through reactions such as Friedel–Crafts acylation . The trifluoromethyl ketone moiety can undergo further transformations, enabling the introduction of various functional groups that can lead to the development of new medicinal compounds.

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many indole derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO/c1-13(2,3)8-4-5-11-9(6-8)10(7-18-11)12(19)14(15,16)17/h4-7,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFQXHVBKKYQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC=C2C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one

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